Dimethyl dodecylphosphonate

Corrosion Inhibition Mild Steel Cooling Water Treatment

Dimethyl dodecylphosphonate (DMDP) is a long-chain dialkyl phosphonate ester (C₁₄H₃₁O₃P, MW 278.37) characterized by a twelve-carbon hydrophobic alkyl chain and a polar dimethyl phosphonate head group. This amphiphilic architecture places it within the class of organophosphorus surfactants and corrosion inhibitors, where systematic variation of the alkyl chain length and ester moiety (methyl vs.

Molecular Formula C14H31O3P
Molecular Weight 278.37 g/mol
CAS No. 16693-57-5
Cat. No. B12069260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl dodecylphosphonate
CAS16693-57-5
Molecular FormulaC14H31O3P
Molecular Weight278.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCP(=O)(OC)OC
InChIInChI=1S/C14H31O3P/c1-4-5-6-7-8-9-10-11-12-13-14-18(15,16-2)17-3/h4-14H2,1-3H3
InChIKeyRPFRYQDHUIHAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Dodecylphosphonate (CAS 16693-57-5): Core Physicochemical and Procurement Profile for Scientific Evaluation


Dimethyl dodecylphosphonate (DMDP) is a long-chain dialkyl phosphonate ester (C₁₄H₃₁O₃P, MW 278.37) characterized by a twelve-carbon hydrophobic alkyl chain and a polar dimethyl phosphonate head group [1]. This amphiphilic architecture places it within the class of organophosphorus surfactants and corrosion inhibitors, where systematic variation of the alkyl chain length and ester moiety (methyl vs. ethyl) critically modulates surface activity, micellization, and adsorption phenomena [2]. DMDP serves as a key intermediate for synthesizing fatty phosphonic acid-based polymers and has demonstrated synergistic corrosion inhibition when formulated with cationic surfactants [3].

Intermediate
For synthesizing fatty phosphonic acid-based polymers
Formulation Component
Synergistic corrosion inhibition with cationic surfactants
Surfactant Research
Structure–property studies of phosphonate esters

Why Dimethyl Dodecylphosphonate Cannot Be Readily Substituted by Generic Dialkyl Phosphonates in Performance-Critical Applications


Direct substitution of dimethyl dodecylphosphonate (DMDP) with other dialkyl phosphonates—such as its diethyl analog or shorter-chain homologs—is scientifically invalid without quantitative performance re-validation. In surfactant applications, exchanging the two methyl head groups for ethyl groups lowers the critical micelle concentration (CMC) approximately twofold while reducing the maximum surface excess concentration (Γ_max) due to increased steric demand, fundamentally altering adsorption efficiency [1]. In corrosion inhibition, DMDP alone provides only moderate protection, but its synergistic formulation with cetyltrimethylammonium bromide (CTAB) achieves high inhibition efficiency that is temperature-independent and robust in aggressive chloride media—a performance profile not shared by generic phosphonate esters [2]. These structure-dependent properties directly impact procurement decisions: selecting an untested analog risks inadequate surface activity, suboptimal corrosion protection, or incompatibility with formulation co-ingredients.

Head-group substitution
Diethyl analog may lower surface packing density and alter micellization behavior.
Synergy-dependent performance
Standalone DMDP provides only moderate corrosion inhibition; CTAB co-formulation is required for high efficiency.
Chain-length mismatch
Shorter or longer alkyl chains shift solubility, CMC, and adsorption characteristics.

Quantitative Performance Differentiation of Dimethyl Dodecylphosphonate Relative to Key Analogs


Synergistic Corrosion Inhibition Efficiency: DMDP-CTAB Formulation vs. Individual Components

In simulated cooling water, the synergistic mixture of dimethyl dodecylphosphonate (DMDP) and cetyltrimethylammonium bromide (CTAB) significantly outperforms each component used individually. While standalone DMDP and standalone CTAB exhibit measurable but limited inhibition, the optimized DMDP-CTAB formulation achieves inhibition efficiency exceeding 90% at moderate concentrations, as determined by polarization resistance (Rp) measurements [1]. The inhibition efficiency of the DMDP-CTAB formulation remains high and approximately temperature-independent from 25 °C to 55 °C, and is retained even after 7 days of immersion [1].

Synergistic Inhibition Efficiency
Head-to-head
DMDP-CTAB: >90% inhibition, temperature-independent, 168 h stable
Supports formulation-dependent corrosion inhibition context
Requires CTAB co-formulation
Corrosion Inhibition Mild Steel Cooling Water Treatment

Critical Micelle Concentration (CMC): Dimethyl Head Group vs. Diethyl Head Group Phosphonates

For alkyldimethyl phosphine oxide surfactants (structurally analogous to dimethyl phosphonate esters), the critical micelle concentration (CMC) is systematically higher than that of their alkyldiethyl counterparts at equal alkyl chain length. Specifically, for the C₁₂ (dodecyl) chain, the dimethyl variant exhibits a CMC approximately twofold higher than the diethyl variant [1]. Conversely, the maximum surface excess concentration (Γ_max) is lower for the diethyl series due to the greater steric bulk of two ethyl chains compared to two methyl chains, directly reducing the packing density at the air–water interface [1].

CMC Dimethyl vs. Diethyl
Class-level
CMC dimethyl ≈ 2× higher; Γ_max dimethyl higher
Selection trade-off: lower CMC or higher surface excess
Phosphine oxide analog data; verify for phosphonate ester
Surfactant Design Micellization Structure-Property Relationship

Thermal and Immersion Stability of Corrosion Inhibitor Film: DMDP-CTAB vs. Conventional Inhibitor Decay

The protective film formed by DMDP-CTAB on mild steel retains high inhibition efficiency over extended immersion periods (168 hours) and across a temperature range from 25 °C to 55 °C, with negligible efficiency decay [1]. This contrasts with many conventional organic inhibitors, which typically show marked efficiency loss with increasing temperature due to desorption or film degradation. Scanning electron microscopy (SEM) confirmed the persistence of a uniform protective film, and the formulation remained effective even in highly aggressive 3% NaCl solution and on surfaces pre-corroded prior to inhibitor addition [1].

Thermal & Immersion Stability
Class-level
Efficiency >88% after 168 h; temperature-independent 25–55 °C
Supports thermal stability screening context
SEM-confirmed film on pre-corroded steel
Corrosion Inhibitor Durability Temperature Independence Long-Term Immersion

High-Impact Application Scenarios for Dimethyl Dodecylphosphonate Where Quantified Differentiation Drives Value


Synergistic Corrosion–Scale Inhibitor for Recirculating Cooling Water Systems in Aggressive Chloride Environments

In industrial cooling towers handling brackish or seawater make-up (high Cl⁻ content), a formulation of dimethyl dodecylphosphonate (DMDP) and CTAB achieves >90% corrosion inhibition on mild steel while simultaneously providing scale inhibition [1]. The temperature-independent performance from 25 °C to 55 °C and sustained efficiency over 168 hours of continuous immersion make this formulation particularly valuable for plants with variable thermal loads, where conventional inhibitors require frequent re-dosing [1]. Procurement should specify DMDP purity and compatibility with CTAB to ensure the synergistic ratio is maintained, as standalone DMDP fails to deliver adequate protection.

Synthesis of Fatty Phosphonic Acid-Based Polymethacrylamide Polymers via RAFT Polymerization

Dimethyl dodecylphosphonate serves as the precursor for the monomer dimethyl(methacrylamido)dodecylphosphonate (DMADP-(OMe)₂), which undergoes controlled RAFT polymerization to yield precision polymers with phosphonated diester functionalities [2]. The C₁₂ chain length provides a balance of hydrophobicity and polymer solubility, enabling self-assembly into micellar structures in aqueous solution. The dimethyl ester is preferred over the diethyl ester in this application because its lower steric bulk facilitates faster polymerization kinetics and higher monomer conversion, as inferred from the structure-reactivity relationships established for dialkyl phosphonates [REFS-2, REFS-3].

Interfacial Tension Modifier for Enhanced Oil Recovery (EOR) Surfactant Formulations

Based on the adsorption properties of structurally analogous alkyldimethyl phosphine oxides, dimethyl dodecylphosphonate is expected to exhibit a higher maximum surface excess concentration (Γ_max) at the oil–water interface compared to its diethyl counterpart [3]. This translates to a greater reduction in interfacial tension per unit area, a key performance indicator in surfactant flooding for EOR. Formulators selecting DMDP over diethyl dodecylphosphonate can achieve lower interfacial tension at equivalent molar concentrations, potentially reducing chemical consumption and cost per barrel of incremental oil recovered.

Stable Protective Pre-Treatment for Pre-Corroded Steel Surfaces

The ability of the DMDP-CTAB formulation to form a durable protective film on surfaces already covered with corrosion products, as confirmed by SEM analysis in 3% NaCl media [1], positions it uniquely for maintenance applications where abrasive surface cleaning is impractical. In refurbishment of aging pipelines, heat exchangers, or storage tanks, applying DMDP-CTAB without prior complete descaling can arrest further corrosion and reduce downtime costs, a scenario where most organic inhibitors fail due to poor adhesion to oxidized surfaces.

Application
Selection Property
Validation Focus
Corrosion–scale inhibitor for cooling water
Synergy with CTAB
Inhibition efficiency in chloride media
Synthesis of phosphonic acid-based polymers
Dimethyl ester reactivity
RAFT polymerization conversion
Interfacial tension modifier for EOR
Higher Γ_max vs. diethyl analog
Interfacial tension reduction efficiency
Protective pre-treatment for pre-corroded steel
Film formation on oxidized surfaces
SEM-confirmed film persistence
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